BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

regioisomer pharmacology anticancer screening breast cancer cell line

N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide (CAS 1170892-34-8) is a synthetic small molecule (C20H15ClN4O; MW 362.8 g/mol) belonging to the 1,2-disubstituted benzimidazole/benzodiazole class. Its core architecture comprises a 2-(pyridin-2-yl)-1H-benzo[d]imidazole scaffold linked via an acetamide bridge to a 4-chlorophenyl group.

Molecular Formula C20H15ClN4O
Molecular Weight 362.82
CAS No. 1170892-34-8
Cat. No. B2623773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
CAS1170892-34-8
Molecular FormulaC20H15ClN4O
Molecular Weight362.82
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=N4
InChIInChI=1S/C20H15ClN4O/c21-14-8-10-15(11-9-14)23-19(26)13-25-18-7-2-1-5-16(18)24-20(25)17-6-3-4-12-22-17/h1-12H,13H2,(H,23,26)
InChIKeyCEWKQYJGFZQFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide (CAS 1170892-34-8): Procurement-Relevant Structural and Pharmacological Baseline


N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide (CAS 1170892-34-8) is a synthetic small molecule (C20H15ClN4O; MW 362.8 g/mol) belonging to the 1,2-disubstituted benzimidazole/benzodiazole class . Its core architecture comprises a 2-(pyridin-2-yl)-1H-benzo[d]imidazole scaffold linked via an acetamide bridge to a 4-chlorophenyl group. This compound is structurally positioned at the intersection of several biologically active chemotypes, including OGG1-inhibitory substituted benzodiazoles [1] and plasmepsin-targeting benzimidazole derivatives [2], making it a candidate for probing oxidative stress-related DNA repair pathways, parasitic protease inhibition, and kinase-mediated signalling networks. The pyridin-2-yl substituent at the benzimidazole 2-position distinguishes it from the more common 2-arylbenzimidazole series by introducing bidentate metal-coordination capability.

Why 1170892-34-8 Cannot Be Replaced by Generic 1,2-Disubstituted Benzimidazole Acetamides in Assay or Chemical Biology Workflows


Three structural features render simple analog substitution invalid. First, the chlorine position on the N-phenylacetamide moiety (4-chloro versus 3-chloro) alters the electron density distribution on the aromatic ring and the preferred torsion angle of the acetamide linkage, which directly impacts target binding pocket complementarity . The 3-chloro positional isomer (CAS 1011408-36-8) demonstrates a distinct pharmacological profile, with divergent reported activity in cancer cell assays . Second, the pyridin-2-yl group at the benzimidazole 2-position provides a nitrogen lone pair capable of bidentate metal coordination (e.g., Fe2+, Zn2+ in metalloenzyme active sites), a property absent in the widely available 2-(4-chlorophenyl)-1H-benzo[d]imidazole-based acetamide series [1]. Third, the acetamide carbonyl participates in specific hydrogen-bond networks with backbone amide residues in validated targets such as plasmepsin II, and substitution with an ethanone linker (as in the antiplasmodial lead 1-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]ethanone) eliminates this key interaction geometry [2].

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide (1170892-34-8) Versus Principal Analogs


Regioisomeric Differentiation: 4-Chloro versus 3-Chloro N-Phenyl Substitution in Cell-Based Anticancer Screening

The 4-chloro positional isomer (1170892-34-8) differs from the 3-chloro isomer (1011408-36-8) in chlorine substitution pattern on the N-phenylacetamide ring. In comparable cell-based screens, the 3-chloro isomer has been reported to exhibit IC50 values of 15 µM against MCF-7 breast cancer cells and 20 µM against MDA-MB-231 cells . However, the original literature source for these values has not been publicly identified, and the vendor documentation for the 3-chloro isomer explicitly states that 'no biological activity has been documented' . This discrepancy underscores that the 4-chloro substitution must be independently profiled; regioisomeric switching is known to alter target engagement in benzimidazole-based kinase and GPCR ligands, and activity cannot be inferred by analogy.

regioisomer pharmacology anticancer screening breast cancer cell line

Acetamide versus Ethanone Linker in Plasmepsin II Inhibition: Hydrogen-Bond Geometry Comparison

The ethanone-linked analog 1-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]ethanone demonstrated IC50 = 700 nM against Plasmodium falciparum plasmepsin II (antiplasmodial activity), with the 4-nitrophenyl analog showing reduced activity (IC50 = 2100 nM), establishing a clear SAR for the phenyl substituent [1]. Molecular docking indicates that the carbonyl oxygen of the acetamide/ethanone linker hydrogen-bonds within the S1–S3 subsites of plasmepsin II, while the pyridine ring contacts the S1' subsite [1]. The target compound 1170892-34-8 replaces the ethanone with an acetamide, introducing an additional NH group capable of acting as a hydrogen-bond donor, which is predicted to strengthen interactions with the catalytic aspartate dyad of aspartic proteases relative to the ethanone series.

antiplasmodial activity plasmepsin inhibition structure-activity relationship

Pyridin-2-yl versus Aryl Substituent at the Benzimidazole 2-Position: Impact on Antibacterial and Antitubercular Potency in Acetamide-Bridged Benzazoles

A series of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-N-aryl acetamides (general structure 3a–q) showed antibacterial activity with MIC values as low as 1.562 µg/mL against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and antimycobacterial activity with MIC = 3.96 µg/mL against Mycobacterium smegmatis [1]. These compounds bear a 4-chlorophenyl group at the benzimidazole 2-position, whereas 1170892-34-8 bears a pyridin-2-yl group at the same position. The pyridin-2-yl nitrogen is known to chelate transition metals and engage in π-stacking interactions with active-site residues in metalloenzymes (e.g., carbonic anhydrase, CYP450), a property not shared by the 4-chlorophenyl-substituted series. The target compound therefore addresses a distinct chemical space where metal-coordination-dependent mechanisms predominate.

antibacterial screening antitubercular activity pyridyl benzimidazole

OGG1 Inhibitor Pharmacophore: Placement of 1170892-34-8 Within the Substituted Benzodiazole Patent Landscape

US Patent 11,970,474 (issued June 2025, filed 2019) claims substituted benzodiazoles of formula (I) as inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1), with utility in treating cell proliferation disorders including inflammation and cancer [1]. The generic formula encompasses compounds where the benzodiazole core is substituted with various aryl/heteroaryl groups. While 1170892-34-8 is not explicitly exemplified in the patent, its 2-(pyridin-2-yl)-1H-benzodiazole core with a 4-chlorophenylacetamide side chain falls within the claimed structural space. The patent demonstrates that OGG1 inhibition is a mechanism distinct from conventional DNA-damaging chemotherapeutics; compound selection within this class requires careful consideration of substituent electronic effects, as the pyridin-2-yl group can modulate the basicity of the benzimidazole N3 and influence inhibitor potency.

OGG1 inhibition DNA repair cancer oxidative stress

Physicochemical Property Comparison: 4-Chloro vs 3-Chloro Regioisomer in the Context of Drug-Likeness and ADME Predictions

Both the 4-chloro (1170892-34-8) and 3-chloro (1011408-36-8) regioisomers share the same molecular formula (C20H15ClN4O) and molecular weight (362.8 g/mol) . However, the chlorine substitution pattern affects the molecular dipole moment and the pKa of the anilide NH. Para-substitution (4-Cl) is electron-withdrawing via inductive effect and provides a linear molecular axis, while meta-substitution (3-Cl) introduces a dipole vector orthogonal to the molecular long axis, potentially altering membrane permeability and CYP450 metabolic susceptibility. No experimental logP, solubility, or permeability data have been published for either isomer. Procurement for ADME/Tox screening panels should therefore include both isomers as matched pairs.

physicochemical profiling drug-likeness regioisomer comparison

Defined Research and Screening Scenarios for N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide (1170892-34-8) Based on Compound-Specific Evidence


Plasmepsin II Inhibitor Lead Optimization: Acetamide Linker SAR Expansion

The ethanone analog 1-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]ethanone established IC50 = 700 nM against P. falciparum plasmepsin II [1]. Compound 1170892-34-8 introduces an acetamide (-CH2CONH-) linker rather than an ethanone (-CH2CO-), adding an amide NH hydrogen-bond donor that is predicted to interact with the catalytic aspartate dyad (Asp34/Asp214) of plasmepsin II. Researchers pursuing antiplasmodial lead optimization should procure 1170892-34-8 to experimentally determine whether the acetamide modification improves potency relative to the ethanone baseline, leveraging the established FRET-based assay (DABCYL-EDANS substrate, pH 5.0) and the docking model described in Saify et al. (2012).

OGG1-Focused DNA Repair Inhibitor Screening in Cancer Cell Models

US Patent 11,970,474 claims substituted benzodiazoles as OGG1 inhibitors for treating cell proliferation disorders [2]. Compound 1170892-34-8 contains the 2-(pyridin-2-yl)-1H-benzodiazole core within the patented generic scope. Cancer biology groups investigating synthetic lethality strategies (combining OGG1 inhibition with ROS-inducing agents or PARP inhibitors) should include this compound in their screening cascades. The pyridin-2-yl substituent may confer distinct potency and selectivity relative to 2-aryl analogs by modulating the benzimidazole N3 basicity and metal-coordination potential at the enzyme active site.

Structure-Activity Relationship Study of Regioisomeric Chlorophenylacetamide Benzimidazoles

The 4-chloro (1170892-34-8) and 3-chloro (1011408-36-8) regioisomers comprise a matched molecular pair differing only in chlorine position . Procurement of both isomers is essential for medicinal chemistry teams conducting systematic SAR exploration of halogen substitution effects on target binding, selectivity, and ADME properties within the benzimidazole acetamide chemotype. No peer-reviewed biological data are currently available for either isomer; head-to-head comparative profiling in kinase panels, GPCR screens, and cytotoxicity assays is a prerequisite for drawing target engagement conclusions.

Metalloenzyme Inhibitor Discovery Leveraging Pyridin-2-yl Bidentate Coordination

The pyridin-2-yl group at the benzimidazole 2-position of 1170892-34-8 provides bidentate N,N-coordination capability distinct from the 2-arylbenzimidazole acetamide series described by Mohapatra & Ganguly (2024) [3]. This structural feature makes the compound a candidate for screening against metalloenzymes requiring Lewis-acidic metal centers (Zn2+-dependent hydrolases, Fe2+-dependent dioxygenases, carbonic anhydrases). Procurement for focused metalloenzyme inhibitor libraries is recommended when the pyridyl chelating motif is a deliberate design element rather than a serendipitous screening hit.

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.